An In-Depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: Structure, Properties, and Potential Applications
Disclaimer: Publicly available experimental data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is limited. This guide is a comprehensive overview based on the known properties of the nicotinamide scaffold and the predicted influence of its substituents. The information provided herein is intended for research and drug development professionals and should be supplemented with experimental verification.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in a vast array of enzymatic redox reactions essential for cellular metabolism. The nicotinamide scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including roles in DNA repair, cellular signaling, and as a precursor to NAD+.
This technical guide focuses on a specific derivative, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a molecule of interest due to the unique combination of substituents on the core nicotinamide ring. The presence of a hydroxyl group, a methyl group, and a trifluoromethyl group is expected to significantly modulate the physicochemical properties and biological activity of the parent nicotinamide molecule. This document provides a detailed exploration of its chemical structure, predicted properties, a plausible synthetic route, and potential biological significance.
Chemical Structure and Properties
The chemical structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide consists of a pyridine ring with a carboxamide group at the 3-position, a hydroxyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position.
Table 1: Physicochemical Properties of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇F₃N₂O₂ | - |
| Molecular Weight | 220.15 g/mol | |
| CAS Number | 116548-07-3 | |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Not available | - |
| Predicted pKa | Not available | - |
| Predicted logP | Not available | - |
Note: The lack of available experimental data necessitates the use of predictive models for properties such as melting point, boiling point, solubility, pKa, and logP. These values should be determined experimentally for accurate characterization.
Proposed Synthesis
A plausible synthetic route for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide can be conceptualized through established organic chemistry methodologies for the construction of substituted pyridine rings. One potential approach is outlined below.
Caption: Proposed Synthetic Workflow for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide.
Experimental Protocol: A Generalized Approach
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Condensation: A suitable trifluoromethyl-containing β-ketoester is condensed with an enamine derived from a methyl-substituted β-dicarbonyl compound. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
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Cyclization and Aromatization: The resulting intermediate undergoes acid- or base-catalyzed cyclization to form the dihydropyridine ring, followed by oxidation to the aromatic pyridine core.
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Hydrolysis and Amidation: The ester group on the pyridine ring is hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia or an ammonia equivalent yields the desired nicotinamide.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would require experimental optimization.
Potential Biological Activity and Signaling Pathways
The biological activity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is likely to be influenced by its structural similarity to nicotinamide and the nature of its substituents. The trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the electronic properties of the pyridine ring and enhance metabolic stability and membrane permeability.
NAD+ Metabolism and PARP Inhibition
Nicotinamide is a key player in the salvage pathway for NAD+ biosynthesis. Many nicotinamide analogs are investigated for their potential to modulate the activity of enzymes involved in this pathway, such as poly(ADP-ribose) polymerases (PARPs). PARPs are crucial for DNA repair and cellular stress responses.
Caption: Potential Inhibition of the PARP-1 Signaling Pathway.
Experimental Protocol: PARP Inhibition Assay
A common method to assess the inhibitory activity of compounds against PARP enzymes is a cell-free enzymatic assay.
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Reagents: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), NAD+, and a detection reagent (e.g., a fluorescent NAD+ analog).
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Procedure: a. The test compound is incubated with the PARP-1 enzyme and activated DNA. b. The enzymatic reaction is initiated by the addition of NAD+. c. After a set incubation period, the reaction is stopped, and the amount of consumed NAD+ or formed poly(ADP-ribose) is quantified using a suitable detection method (e.g., fluorescence or ELISA).
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Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide represents an intriguing molecule for researchers in drug discovery and chemical biology. While specific experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential biological relevance based on the well-established chemistry and biology of the nicotinamide scaffold. The unique substitution pattern suggests that this compound could exhibit novel pharmacological properties, warranting further investigation into its synthesis and biological evaluation. Researchers are encouraged to use this guide as a starting point for their own experimental explorations of this and related substituted nicotinamides.
